molecular formula C9H12N2O3 B13915924 Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13915924
M. Wt: 196.20 g/mol
InChI Key: HWYWLJFHAUZWBQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by an ethyl ester group attached to the carboxylate moiety and a 2-oxopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent. The resulting intermediate is then subjected to further reactions to introduce the 2-oxopropyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Common industrial reagents include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1-(2-oxopropyl)-1H-pyrazole-5-carboxylate include other pyrazole derivatives such as:

  • Ethyl 1-(2-oxopropyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2-oxopropyl)-4-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2-oxopropyl)-1H-pyrazole-3-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(2-oxopropyl)pyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)8-4-5-10-11(8)6-7(2)12/h4-5H,3,6H2,1-2H3

InChI Key

HWYWLJFHAUZWBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NN1CC(=O)C

Origin of Product

United States

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